

Technical Support Center: Ensuring Consistent Delivery of BMS-986235 in Animal Studies

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Compound of Interest

Compound Name: BMS-986235

Cat. No.: B6171950

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent and effective delivery of **BMS-986235** in animal studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is **BMS-986235** and what is its mechanism of action?

A1: **BMS-986235**, also known as LAR-1219, is a potent and selective, orally active agonist for the Formyl Peptide Receptor 2 (FPR2).^{[1][2][3]} FPR2 is a G-protein coupled receptor (GPCR) involved in modulating inflammatory responses.^[4] By activating FPR2, **BMS-986235** can stimulate the resolution of inflammation, which is a key process in preventing the progression of diseases like heart failure.^{[1][5]} Its mechanism involves inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis, which are crucial for clearing cellular debris and promoting tissue repair.^{[5][6]}

Q2: What are the recommended vehicles for preparing **BMS-986235** for oral gavage in mice?

A2: Several vehicle compositions have been successfully used for the oral delivery of **BMS-986235** in mice. The choice of vehicle will depend on the required dose and specific experimental conditions. Commonly used vehicles include:

- A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
- A simpler formulation of 10% DMSO in 90% Corn Oil.[2]
- For compounds with low aqueous solubility, a suspension in 0.5% methylcellulose in water is a generally well-tolerated option.[7]

Q3: How can I ensure the stability and homogeneity of my **BMS-986235** formulation?

A3: **BMS-986235** is intended to form a clear solution in the recommended vehicles.[2] To ensure stability and homogeneity, it is recommended to prepare the formulation fresh daily. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] Always visually inspect the solution for clarity and uniformity before administration.

Q4: What is a typical oral dose of **BMS-986235** used in mouse models of heart failure?

A4: In a mouse model of heart failure, **BMS-986235** has been shown to be efficacious when administered orally at a dose of 0.3 mg/kg daily.[2] However, the optimal dose may vary depending on the specific animal model and experimental endpoint.

Q5: What are the known pharmacokinetic parameters of **BMS-986235** in mice?

A5: Following a single oral dose of 1 mg/kg in mice, the pharmacokinetic parameters of **BMS-986235** have been reported as follows: a maximum plasma concentration (C_{max}) of 160 nmol/L, a time to maximum concentration (T_{max}) of 0.68 hours, an area under the curve from time zero to infinity (AUC_{0-inf}) of 120 nmol/L·h, and an oral bioavailability of 24%.[2]

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Precipitation or cloudiness in the dosing solution	Incomplete dissolution of BMS-986235. Temperature of the vehicle or storage conditions.	Gently warm the solution and/or sonicate until it becomes clear.[2] Ensure all vehicle components are at room temperature before mixing. Prepare the formulation fresh before each use.
Inconsistent experimental results between animals	Inaccurate dosing due to improper oral gavage technique. Non-homogenous drug suspension. Stress induced by the gavage procedure.	Ensure all personnel are properly trained in oral gavage techniques.[8] Vigorously vortex the solution before drawing each dose to ensure homogeneity. Handle animals gently and consider habituating them to the procedure to reduce stress.[7]
Animal distress during or after oral gavage (e.g., coughing, fluid from the nose)	Accidental administration into the trachea. Esophageal irritation or injury. Administration volume is too large.	Immediately stop the procedure if the animal shows signs of distress.[7] Use a proper-sized, ball-tipped gavage needle and ensure correct placement.[7] The administration volume should not exceed 10 ml/kg of the animal's body weight.[7]
Difficulty in administering the full dose	High viscosity of the formulation. Animal resistance.	If using a methylcellulose-based vehicle, ensure it is prepared correctly to achieve the desired viscosity.[9][10] Proper restraint is crucial for successful gavage.[11]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of **BMS-986235** in Mice

Parameter	Value	Unit	Dosing
C _{max}	160	nmol/L	1 mg/kg, oral
T _{1/2}	0.68	hours	1 mg/kg, oral
AUC _{0-inf}	120	nmol/L·h	1 mg/kg, oral
Bioavailability	24	%	1 mg/kg, oral

Source: MedchemExpress.[\[2\]](#)

Table 2: Efficacy Data of **BMS-986235** in a Mouse Model of Myocardial Infarction

Parameter	Treatment Group	Result
Infarct Length	BMS-986235 (0.3 mg/kg, p.o.)	39% reduction relative to vehicle

Source: MedchemExpress.[\[2\]](#)

Experimental Protocols

Protocol 1: Preparation of Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Materials:

- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)

- Sterile conical tubes
- Pipettes

Procedure:

- In a sterile conical tube, add the required volumes of each solvent in the following order, ensuring to mix well after each addition:
 - 10% of the final volume with DMSO.
 - 40% of the final volume with PEG300.
 - 5% of the final volume with Tween-80.
 - 45% of the final volume with sterile saline.
- Vortex the solution thoroughly to ensure a homogenous mixture. This vehicle should be prepared fresh.

Protocol 2: Formulation of BMS-986235 Dosing Solution

Materials:

- **BMS-986235** powder
- Prepared vehicle (from Protocol 1)
- Weighing scale
- Spatula
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of **BMS-986235** based on the desired final concentration and the total volume of dosing solution needed.
- Accurately weigh the **BMS-986235** powder and place it in a sterile tube.
- Add the calculated volume of the prepared vehicle to the tube containing the **BMS-986235** powder.
- Vortex the mixture vigorously for several minutes until the powder is completely dissolved and the solution is clear.
- If any particulate matter remains, sonicate the solution in a water bath sonicator for short intervals until a clear solution is achieved. Avoid excessive heating.
- Visually inspect the final solution to ensure it is clear and free of any precipitates before administration. Prepare this formulation fresh daily.

Protocol 3: Oral Gavage Administration in Mice

Materials:

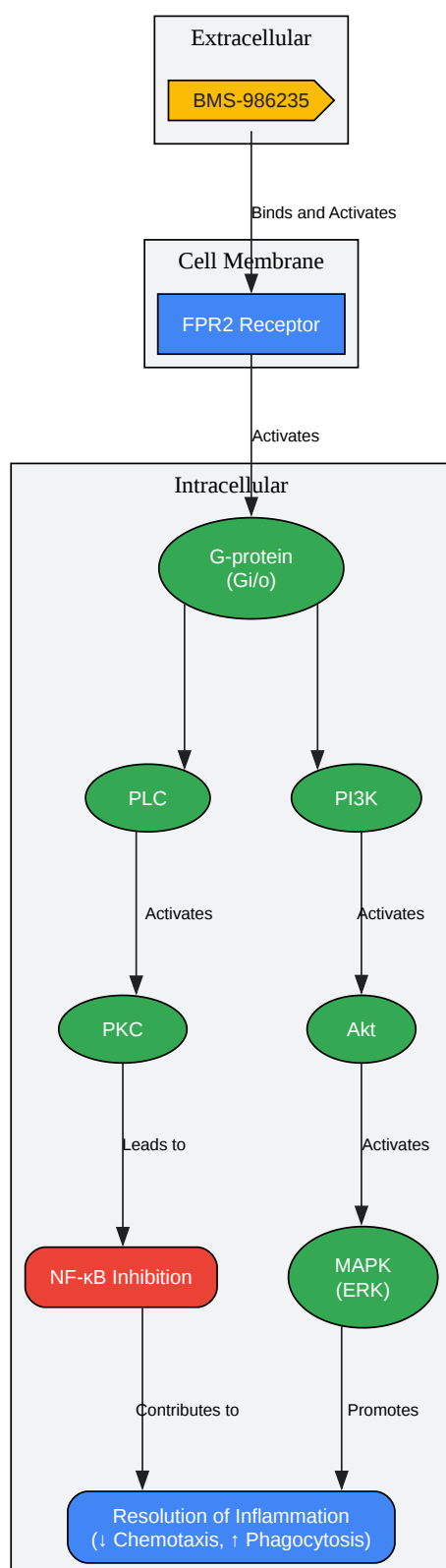
- Prepared **BMS-986235** dosing solution
- Appropriately sized syringe (e.g., 1 mL)
- Gavage needle (20-22 gauge, with a flexible or ball tip is recommended)
- Animal scale

Procedure:

- Weigh the mouse to determine the correct administration volume (not to exceed 10 ml/kg).
- Draw the calculated volume of the **BMS-986235** dosing solution into the syringe, ensuring there are no air bubbles.
- Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head and align it with its body.

- Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[1]
- If resistance is met, do not force the needle. Withdraw and reposition.
- Once the needle is correctly positioned in the esophagus, slowly and steadily administer the solution.
- After administration, gently remove the gavage needle.
- Return the mouse to its cage and monitor for any immediate signs of distress for at least 15 minutes.[12]

Mandatory Visualizations



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Caption: FPR2 Signaling Pathway Activated by **BMS-986235**.



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Caption: Experimental Workflow for **BMS-986235** Oral Gavage Studies.

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